![molecular formula C24H24N2O2 B12616907 (4-Phenoxyphenyl){3-[(1-phenylethyl)amino]azetidin-1-yl}methanone CAS No. 920318-84-9](/img/structure/B12616907.png)
(4-Phenoxyphenyl){3-[(1-phenylethyl)amino]azetidin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Phenoxyphenyl){3-[(1-phenylethyl)amino]azetidin-1-yl}methanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a phenoxyphenyl group and an azetidinyl methanone moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenoxyphenyl){3-[(1-phenylethyl)amino]azetidin-1-yl}methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-phenoxybenzaldehyde with 3-[(1-phenylethyl)amino]azetidine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Phenoxyphenyl){3-[(1-phenylethyl)amino]azetidin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(4-Phenoxyphenyl){3-[(1-phenylethyl)amino]azetidin-1-yl}methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Phenoxyphenyl){3-[(1-phenylethyl)amino]azetidin-1-yl}methanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **(4-Phenoxyphenyl)methanone
- **3-[(1-Phenylethyl)amino]azetidine
- **Phenoxyphenyl azetidinyl derivatives
Uniqueness
(4-Phenoxyphenyl){3-[(1-phenylethyl)amino]azetidin-1-yl}methanone is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
920318-84-9 |
|---|---|
Molecular Formula |
C24H24N2O2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(4-phenoxyphenyl)-[3-(1-phenylethylamino)azetidin-1-yl]methanone |
InChI |
InChI=1S/C24H24N2O2/c1-18(19-8-4-2-5-9-19)25-21-16-26(17-21)24(27)20-12-14-23(15-13-20)28-22-10-6-3-7-11-22/h2-15,18,21,25H,16-17H2,1H3 |
InChI Key |
HSBDSDQAPLTIKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CN(C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


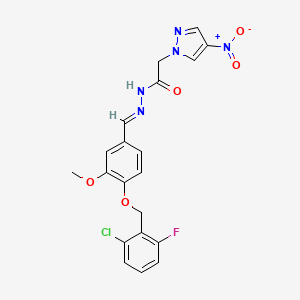
![ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B12616843.png)

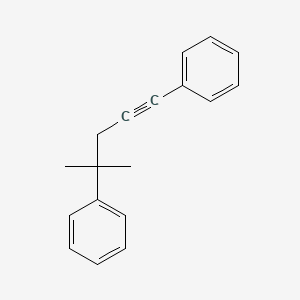
![3'-Nitro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12616855.png)
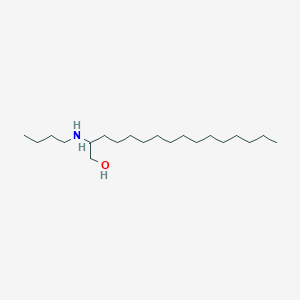
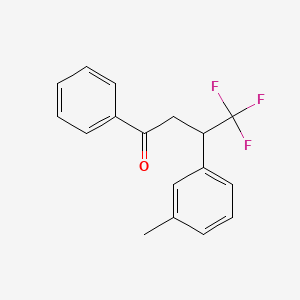
![4,4-dimethyl-14-(2-morpholin-4-ylethyl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B12616875.png)
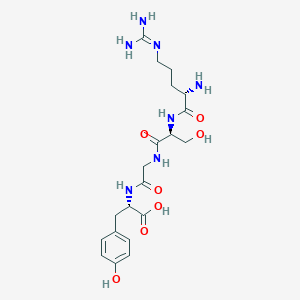
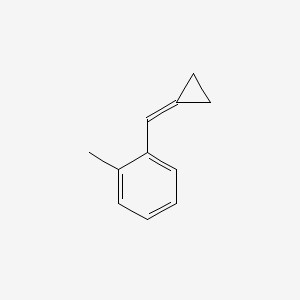
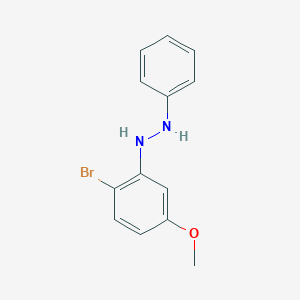
methanone](/img/structure/B12616903.png)
![4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12616909.png)
![4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile](/img/structure/B12616915.png)
